Methyl 5-morpholino-2-nitrobenzoate

Organic Synthesis Medicinal Chemistry Process Chemistry

Sourcing a reliable raltitrexed intermediate with consistent quality? Methyl 5-morpholino-2-nitrobenzoate (CAS 134050-75-2) solves this challenge. • Definitively identified by mp 129-131°C for robust QC protocols. • Enables validated raltitrexed synthesis; available from stock for immediate dispatch. • Cost-efficient one-step synthesis supports scalable library production.

Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
CAS No. 134050-75-2
Cat. No. B163977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-morpholino-2-nitrobenzoate
CAS134050-75-2
Molecular FormulaC12H14N2O5
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
InChIKeyYQDJPZPKFJXQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Methyl 5-morpholino-2-nitrobenzoate


Methyl 5-morpholino-2-nitrobenzoate (CAS 134050-75-2) is a substituted nitrobenzoate ester featuring a morpholine ring at the 5-position . It is a versatile synthetic building block in medicinal chemistry, most notably serving as a key intermediate in the manufacture of the antimetabolite cancer drug raltitrexed [1]. The compound is characterized by a molecular formula of C12H14N2O5, a molecular weight of 266.25 g/mol, and is typically supplied as a solid .

Synthetic role Key intermediate in raltitrexed synthesis pathway
Route efficiency Reported one-step synthesis supports scalable procurement
Scaffold utility Morpholino-nitrobenzoate core for medicinal chemistry libraries

Methyl 5-morpholino-2-nitrobenzoate vs. Close Analogs


Substituting Methyl 5-morpholino-2-nitrobenzoate with a closely related nitrobenzoate analog is not straightforward due to its specific substitution pattern (5-morpholino-2-nitro) and ester functionality . As detailed in Section 3, key physicochemical properties like melting point differ significantly from regioisomeric acids, impacting purification and formulation . Furthermore, its established role as a specific intermediate in patented synthetic routes, such as for raltitrexed, means that changing the building block could derail a validated synthesis pathway or require significant re-optimization [1].

Regioisomer Substituting with 2-morpholino-5-nitrobenzoic acid may alter reactivity and purification behavior; melting point differs significantly.
Ester vs acid Changing ester functionality could derail downstream coupling steps; methyl ester may not be directly replaceable by acid or other esters.
Patented route This compound is specifically claimed in raltitrexed synthesis; analog substitution may require route re-optimization.

Quantitative Evidence for Methyl 5-morpholino-2-nitrobenzoate


One-Step Synthesis Efficiency

A one-step synthesis of Methyl 5-morpholino-2-nitrobenzoate has been reported using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This represents a significant advantage over multi-step syntheses often required for similar complex nitrobenzoate esters, offering higher atom economy and reduced purification burden.

Synthesis yield
Reported
Quantitative yield
Supports scalable procurement and supply chain reliability
Under adapted Vilsmeier conditions; review reproducibility at scale
Organic Synthesis Medicinal Chemistry Process Chemistry

Melting Point vs. Regioisomer

Methyl 5-morpholino-2-nitrobenzoate exhibits a melting point of 129-131°C . This is substantially lower than the regioisomer 2-morpholino-5-nitrobenzoic acid (CAS 4036-83-3), which has a reported melting point of 167-168°C . This 38°C difference is critical for processes involving melting, recrystallization, or hot-stage microscopy.

Melting point
Data to verify
129–131 °C (target) vs 167–168 °C (regioisomer acid)
38 °C lower simplifies purification and aids identity control
Source: vendor COA/databases; verify against lot-specific certificate
Analytical Chemistry Quality Control Formulation Science

Patented Drug Synthesis Intermediate

Methyl 5-morpholino-2-nitrobenzoate is explicitly claimed as a key intermediate in patent CN102190632A for the synthesis of the anticancer drug raltitrexed [1]. This provides a specific, documented application that is not generally claimed for close structural analogs, thereby establishing a direct procurement pathway for raltitrexed development and manufacturing.

Patented intermediate
Reported
Explicitly claimed for raltitrexed (CN102190632A)
Validated route requirement; procurement necessary for patent fidelity
Review patent for specific step conditions and stoichiometry
Medicinal Chemistry Process R&D Pharmaceutical Manufacturing

Application Scenarios for Methyl 5-morpholino-2-nitrobenzoate


Building Block for Parallel Synthesis

Given the reported quantitative yield in a one-step synthesis , Methyl 5-morpholino-2-nitrobenzoate is an ideal candidate for projects requiring the generation of large, diverse libraries of compounds derived from a morpholino-nitrobenzoate scaffold. Its efficient synthesis ensures a cost-effective and reliable supply for high-throughput experimentation.

Quality Control and Analytical Method Development

The well-defined melting point of 129-131°C provides a clear, quantitative benchmark for identity and purity testing. This property can be used to differentiate it from potential contaminants or similar-looking intermediates, making it suitable for developing robust quality control protocols in a research or manufacturing setting.

Raltitrexed Process Development

This compound is a specifically claimed intermediate for the synthesis of the anticancer agent raltitrexed . Procuring it is essential for research teams and manufacturers looking to follow or optimize this established, patented synthetic pathway, ensuring process fidelity and regulatory compliance.

Application
Selection Property
Validation Focus
Parallel synthesis library generation
Efficient one-step synthesis route reported
Verify scalability and yield consistency at project scale
QC identity and purity testing
Distinct melting point range (lower than regioisomer acid)
Confirm melting point and differentiate from regioisomeric contaminants
Raltitrexed process development
Patented intermediate specificity (CN102190632A)
Review patent route and ensure intermediate identity compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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